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molecular formula C29H27FN2O2 B141227 5-(4-Fluorophenyl)-2-(1-methylethyl)-1-(3-oxopropyl)-N,4-diphenyl-1H-pyrrole-3-carboxamide CAS No. 110862-46-9

5-(4-Fluorophenyl)-2-(1-methylethyl)-1-(3-oxopropyl)-N,4-diphenyl-1H-pyrrole-3-carboxamide

Cat. No. B141227
M. Wt: 454.5 g/mol
InChI Key: VHFAMHWIQKTZMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05245047

Procedure details

To a nitrogen purged flask fitted with an overhead stirrer, a thermometer, and a condenser is added 20 kg (37.8 mol) of 1-(3,3-diethoxypropyl)-5-(4-fluorophenyl)-2-(1-methylethyl)-N,4-diphenyl- 1 H-pyrrole-3-carboxamide along with 200 L of acetone. The solution is stirred and 100 L of 2N hydrochloric acid solution is added. The mixture is heated to reflux for four hours then cooled to 50° C.±5° C., seeded, and cooled to 0° C.±5° C. The produce is collected by filtration, washed with 100 L 2-propanol-water (1:1) and dried in vacuo at 50° C. for 64 hours to yield 16.2 kg of 5-(4-fluorophenyl)-2-(1-methylethyl)-1-(3-oxopropyl)-N,4-diphenyl-1 H-pyrrole-3-carboxamide as an off-white solid.
Name
1-(3,3-diethoxypropyl)-5-(4-fluorophenyl)-2-(1-methylethyl)-N,4-diphenyl- 1 H-pyrrole-3-carboxamide
Quantity
20 kg
Type
reactant
Reaction Step One
Quantity
200 L
Type
solvent
Reaction Step One
Quantity
100 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][CH:4](OCC)[CH2:5][CH2:6][N:7]1[C:11]([C:12]2[CH:17]=[CH:16][C:15]([F:18])=[CH:14][CH:13]=2)=[C:10]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[C:9]([C:25]([NH:27][C:28]2[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=2)=[O:26])=[C:8]1[CH:34]([CH3:36])[CH3:35])C.Cl>CC(C)=O>[F:18][C:15]1[CH:14]=[CH:13][C:12]([C:11]2[N:7]([CH2:6][CH2:5][CH:4]=[O:3])[C:8]([CH:34]([CH3:36])[CH3:35])=[C:9]([C:25]([NH:27][C:28]3[CH:29]=[CH:30][CH:31]=[CH:32][CH:33]=3)=[O:26])[C:10]=2[C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=[CH:17][CH:16]=1

Inputs

Step One
Name
1-(3,3-diethoxypropyl)-5-(4-fluorophenyl)-2-(1-methylethyl)-N,4-diphenyl- 1 H-pyrrole-3-carboxamide
Quantity
20 kg
Type
reactant
Smiles
C(C)OC(CCN1C(=C(C(=C1C1=CC=C(C=C1)F)C1=CC=CC=C1)C(=O)NC1=CC=CC=C1)C(C)C)OCC
Name
Quantity
200 L
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
100 L
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The solution is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a nitrogen purged flask fitted with an overhead stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for four hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to 50° C.±5° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.±5° C
FILTRATION
Type
FILTRATION
Details
The produce is collected by filtration
WASH
Type
WASH
Details
washed with 100 L 2-propanol-water (1:1)
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 50° C. for 64 hours
Duration
64 h

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=C(C(=C(N1CCC=O)C(C)C)C(=O)NC1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 16.2 kg
YIELD: CALCULATEDPERCENTYIELD 94.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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